molecular formula C15H18ClNO B1445809 (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 1391541-13-1

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Numéro de catalogue: B1445809
Numéro CAS: 1391541-13-1
Poids moléculaire: 263.76 g/mol
Clé InChI: GSMJUVHGBWUTQK-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S)-1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride (CAS 1391541-13-1) is a chiral chemical compound of high interest in medicinal and organic chemistry research. This primary amine, distinguished by its (S) configuration at the chiral center and a benzyloxy-protected phenol group, serves as a versatile synthetic intermediate . Its structure is analogous to key intermediates used in the synthesis of active pharmaceutical ingredients (APIs) and is particularly valuable for constructing novel compounds targeting the central nervous system . Research into trace amine-associated receptor 1 (TAAR1) agonists, a promising non-D2 receptor target for schizophrenia and other psychiatric disorders, frequently utilizes similar chiral phenethylamine derivatives as core scaffolds . The compound is provided as the hydrochloride salt to enhance stability and solubility. It is supplied with a defined molecular weight of 263.77 g/mol and the molecular formula C15H18ClNO . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(1S)-1-(3-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMJUVHGBWUTQK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formation of 3-(Benzyloxy)phenyl Intermediate

  • Method: Alkylation of 3-hydroxyacetophenone or 3-hydroxyphenyl derivatives with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF).
  • Reaction Conditions: Mild heating (40–80 °C), inert atmosphere to prevent oxidation.
  • Outcome: Formation of 3-(benzyloxy)acetophenone or related intermediates with high regioselectivity.

Debenzylation and Purification

  • Debenzylation:
    • If required, debenzylation is performed by catalytic hydrogenation using Pd/C under mild conditions (40–80 °C, atmospheric to moderate pressure).
    • Hydrogen donors for transfer hydrogenation include ammonium formate or citric acid, ensuring mild and selective removal of the benzyl protecting group without racemization.
  • Purification:
    • The hydrochloride salt is obtained by treating the free amine with hydrochloric acid in an appropriate solvent, followed by crystallization or filtration.
    • Purification techniques include recrystallization from alcohols or ethyl acetate and chromatographic methods if needed.

Industrial and Scale-Up Considerations

  • Optimization:
    Industrial processes optimize reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and enantiomeric purity.
  • Continuous Flow Systems:
    Advanced flow chemistry techniques may be employed for reductive amination and hydrogenation steps to enhance scalability and control.
  • Purity and Yield:
    Typical yields for similar benzyloxyphenyl ethanamine hydrochlorides range from 60% to 95%, with optical purity exceeding 99% when chiral amines and mild conditions are used.
  • Safety and Environmental:
    Use of mild hydrogenation conditions and catalytic transfer hydrogenation reduces hazardous hydrogen gas usage and improves safety.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Catalysts Solvent(s) Conditions (Temp, Pressure) Yield (%) Notes
Benzyloxy group formation Alkylation Benzyl bromide, K2CO3 Acetone, DMF 40–80 °C, inert atmosphere 80–90 Regioselective ether formation
Reductive amination Reductive amination (S)-1-phenylethylamine, Raney Ni or Pd/C Methanol, ethanol, THF RT–80 °C, 1–30 atm H2 or transfer hydrogenation 70–85 Maintains chiral integrity
Debenzylation (if needed) Catalytic hydrogenation Pd/C, ammonium formate (H-donor) Methanol, ethanol 40–80 °C, atmospheric pressure 75–90 Mild conditions prevent racemization
Hydrochloride salt formation Salt formation HCl (gas or aqueous) Alcohols, ethyl acetate RT Quantitative Enhances solubility and stability

Research Findings and Notes

  • The use of tetraisopropyl titanate as a Lewis acid catalyst in the amination step has been shown to improve stereoselectivity and yield in related compounds.
  • Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor provides a safer alternative to high-pressure hydrogen gas for debenzylation, with excellent optical purity retention (>99% ee).
  • Reaction solvents such as ethanol and methanol are preferred for their compatibility with catalytic hydrogenation and ease of removal during purification.
  • Industrial synthesis benefits from continuous flow hydrogenation reactors, improving scalability and reproducibility.
  • The hydrochloride salt form improves compound handling, storage stability, and bioavailability in pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Benzyloxybenzaldehyde, benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylethanol, benzyloxyphenylethylamine.

    Substitution: Nitrobenzyloxyphenyl, sulfonylbenzyloxyphenyl, halobenzyloxyphenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound can be represented by the following structural formula:

C15H18ClNO\text{C}_{15}\text{H}_{18}\text{ClNO}

Key Structural Features:

  • Amine Group: Contributes to basicity and reactivity.
  • Benzyloxy Group: Enhances lipophilicity and potential binding interactions.
  • Chiral Center: Indicates the possibility of enantiomer-specific biological effects.

Medicinal Chemistry

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride has been explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to neurotransmitters suggests possible applications in modulating neurotransmitter systems.

Potential Therapeutic Areas:

  • Mood Disorders: Compounds with similar structures have shown promise in modulating serotonin levels, indicating potential antidepressant properties.
  • Neuroprotection: Research indicates that related compounds can protect neuronal cells from oxidative stress, suggesting this compound may have neuroprotective effects.

Neuropharmacology

The compound's ability to interact with various neurotransmitter receptors makes it a candidate for further investigation in neuropharmacology.

Mechanism of Action:

  • The benzyloxy group may enhance binding affinity to specific receptors, while the ethanamine moiety could modulate enzyme activity involved in neurotransmitter metabolism.

Materials Science

In addition to biological applications, this compound serves as a building block for synthesizing novel materials. Its unique structural properties allow for the development of advanced polymers and composites with enhanced functionalities.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

Neurotransmitter Modulation:
A study demonstrated that related benzyloxy compounds effectively modulate neurotransmitter levels, suggesting their utility in treating mood disorders.

Antioxidant Activity:
Research indicated that benzyloxy derivatives exhibited significant DPPH scavenging activity, highlighting their antioxidant potential.

Neuroprotective Studies:
Investigations into phenethylamine derivatives have shown promise in protecting neuronal cells from oxidative damage, supporting further exploration of this compound’s neuroprotective capabilities.

Mécanisme D'action

The mechanism of action of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted phenyl ethylamine hydrochlorides. Below is a systematic comparison with key analogs based on substituent type, position, and synthetic or structural data from the evidence.

Substituent Variations at the Phenyl Ring

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Notes
(1S)-1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride 3-OCH₂C₆H₅ C₁₅H₁₈ClNO 263.77 190391-62-9 Chiral (S)-configuration; hydrochloride salt enhances solubility
(S)-1-(3-Trifluoromethylphenyl)ethan-1-amine hydrochloride 3-CF₃ C₉H₁₀ClF₃N 235.62 N/A* Electron-withdrawing CF₃ group; synthesized via aldehyde intermediate
(1S)-1-(2-Chlorophenyl)ethan-1-amine hydrochloride 2-Cl C₈H₁₀Cl₂N 190.07 1398109-11-9 Ortho-substituted Cl; catalog-listed (95% purity)
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride 3-OCHF₂ C₉H₁₁ClF₂NO 233.63 N/A Difluoromethoxy group; 51.02% yield in synthesis
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride 4-OCH₂(3-CH₃C₆H₄) C₁₆H₂₀ClNO 277.79 1251922-75-4 Para-substituted 3-methylbenzyloxy; no safety data reported
2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine hydrochloride 3-SF₅ C₈H₁₁ClF₅NS 283.69 1864063-59-1 High molar mass due to SF₅; crude yield in synthesis

Stereochemical Comparisons

  • Enantiomeric Pair : The (1R)-enantiomer (CAS: 1391553-17-5) shares identical molecular weight and formula but differs in configuration. Stereochemistry significantly impacts receptor binding; for example, (S)-enantiomers often exhibit distinct pharmacological profiles compared to (R)-forms .

Pharmacological Implications (Inferred from Structural Data)

  • Electron-Donating vs. Withdrawing Groups : The benzyloxy group (electron-donating) may enhance π-π interactions in receptor binding, whereas CF₃ or Cl (electron-withdrawing) could alter electronic environments and potency .

Activité Biologique

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chiral amine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyloxy group attached to a phenyl ring and an ethylamine backbone, suggests various biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C16H20ClNO\text{C}_{16}\text{H}_{20}\text{ClN}\text{O}

This structure enhances its solubility and stability, making it suitable for biological studies and potential therapeutic uses.

1. Neurotransmitter Modulation

Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Similar compounds have demonstrated antidepressant-like effects by influencing these neurotransmitter systems.

2. Antioxidant Properties

The presence of phenolic structures in the compound suggests potential antioxidant activity. This property could protect cells from oxidative stress, which is implicated in various diseases.

3. Anti-inflammatory Activity

Compounds with similar structures often exhibit anti-inflammatory effects. This activity may make this compound a candidate for treating inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may enhance binding affinity to certain receptors, while the ethanamine moiety can interact with active sites of enzymes, modulating their activity. The exact pathways depend on the specific biological context.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationInfluences serotonin and norepinephrine pathways, showing potential antidepressant effects,
Antioxidant ActivityMay protect against oxidative stress due to phenolic structure
Anti-inflammatoryPotential candidate for treating inflammatory diseases

Study on Antidepressant Effects

In a study assessing the antidepressant-like effects of structurally related compounds, the compound was evaluated using behavioral assays in animal models. Results indicated a significant reduction in depressive-like behavior at doses ranging from 10 to 30 mg/kg .

Evaluation of Antioxidant Activity

A separate study investigated the antioxidant properties using in vitro assays. The compound demonstrated notable free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride, and what critical reaction conditions must be controlled?

  • Answer : The synthesis typically involves three stages:

  • Step 1 : Alkylation of 3-(benzyloxy)benzaldehyde with nitroethane under basic conditions (e.g., KOH) to form a nitroalkane intermediate.
  • Step 2 : Reduction of the nitro group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield the primary amine.
  • Step 3 : Salt formation with hydrochloric acid (HCl) to produce the hydrochloride salt .
  • Critical Conditions : Temperature control during reduction (0–5°C for NaBH₄), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric HCl addition to avoid excess acid.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ respiratory protection (N95 masks) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize spills with sodium bicarbonate and collect waste in sealed containers for hazardous disposal .
  • Storage : Store in airtight containers at –20°C, away from light and moisture .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Answer :

  • HPLC/UPLC : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) and detect impurities (e.g., regioisomers) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm stereochemistry and functional groups (e.g., benzyloxy protons at δ 4.9–5.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 258.12) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are effective?

  • Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to enhance enantiomeric excess (ee > 95%) .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives to isolate the desired (1S)-enantiomer .

Q. What strategies address low solubility in aqueous buffers for pharmacological assays?

  • Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility without disrupting assay integrity .
  • pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH 2–3) and dilute into buffered media (pH 7.4) for stability .
  • Liposomal Encapsulation : Formulate with phosphatidylcholine liposomes to improve bioavailability in cell-based studies .

Q. How should researchers resolve discrepancies in receptor-binding data across studies?

  • Answer :

  • Assay Standardization : Validate receptor-binding assays (e.g., 5-HT2A) with positive controls like DOI (2,5-dimethoxy-4-iodoamphetamine) and normalize data to cell-surface receptor density .
  • Data Analysis : Apply nonlinear regression models (e.g., Hill equation) to account for allosteric modulation and ligand efficacy variations .
  • Orthogonal Validation : Cross-verify results with calcium flux assays (FLIPR) or radioligand displacement (³H-ketanserin for 5-HT2A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.